2-[(2,4-dimethylphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one
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Overview
Description
2-[(2,4-dimethylphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one is a compound belonging to the pyrimidine family, which is known for its diverse biological activities. Pyrimidine derivatives are widely used in therapeutic disciplines due to their high degree of structural diversity and biological activities .
Preparation Methods
The synthesis of 2-[(2,4-dimethylphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one involves several steps. One common method includes the nucleophilic displacement of a halogenated pyrimidine derivative with an amine. For instance, the 4-chloro group in 4-chloropyrimidin-2-yl can be displaced by 2,4-dimethylphenylamine under suitable conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
2-[(2,4-dimethylphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethylphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives like imatinib, dasatinib, and nilotinib, which are well-established treatments for leukemia . What sets 2-[(2,4-dimethylphenyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one apart is its unique substitution pattern, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C18H25N3O |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(2,4-dimethylanilino)-4-methyl-5-pentyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H25N3O/c1-5-6-7-8-15-14(4)19-18(21-17(15)22)20-16-10-9-12(2)11-13(16)3/h9-11H,5-8H2,1-4H3,(H2,19,20,21,22) |
InChI Key |
VTPXMWNZDVULRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)NC2=C(C=C(C=C2)C)C)C |
Origin of Product |
United States |
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